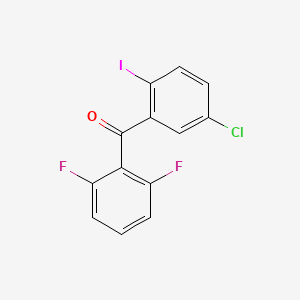

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Vue d'ensemble

Description

“(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone” is a chemical compound with the molecular formula C13H6ClF2IO. It has a molecular weight of 378.54 . The compound is also known by its Chinese name, 5-氯-2-碘-2’,6’-二氟二苯甲酮 .

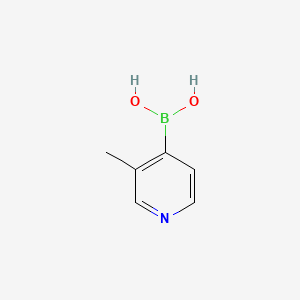

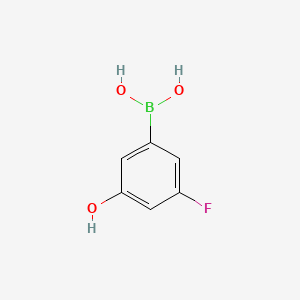

Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone” consists of two phenyl rings connected by a methanone group. One phenyl ring has chlorine and iodine substituents, while the other has two fluorine substituents .

Physical And Chemical Properties Analysis

The predicted boiling point of “(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone” is 433.5±45.0 °C, and its density is 1.802±0.06 g/cm3 (20 ºC 760 Torr) .

Applications De Recherche Scientifique

Crystal Packing and Non-Covalent Interactions

A study focused on the crystal packing of derivatives of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, highlighting the role of lone pair-π interaction and halogen bonding in their supramolecular architectures. These interactions play a crucial role in stabilizing the molecular conformations in the crystal environment, as well as contributing to the overall stability of the crystal lattice (Sharma et al., 2019).

Catalytic Model Reaction for Pd Catalysts

In another research, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone was used in the Mizoroki–Heck reaction, serving as a model for evaluating the performance of Pd catalysts in C–C cross-coupling reactions in an aqueous medium. This application is significant for the in situ assessment of catalysts (Signori et al., 2015).

Synthesis and Docking Studies for Antibacterial Activity

The synthesis and characterization of compounds related to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone have been carried out, with a focus on their antibacterial properties. Molecular docking studies provide insights into the antibacterial activity of these compounds, highlighting their potential therapeutic applications (Shahana & Yardily, 2020).

Thermal and Optical Studies

Studies on derivatives of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone also include thermal and optical analyses, along with structural studies and theoretical calculations. These researches provide valuable insights into the properties and potential applications of these compounds in various fields (Karthik et al., 2021).

Propriétés

IUPAC Name |

(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEWMRFXBCKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676422 | |

| Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

CAS RN |

869365-97-9 | |

| Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 869365-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

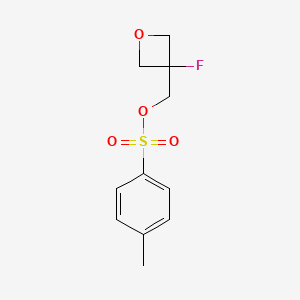

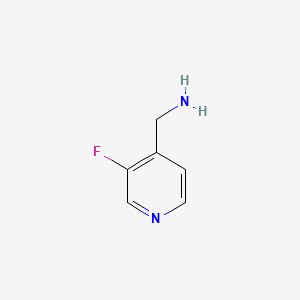

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)